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Core Science & Biosynthesis

Foundational

The Critical Role of 2-(2-(Phenylamino)phenyl)propan-2-ol in the Discovery and Synthesis of TADF OLED Materials

An Advanced Technical Whitepaper for Materials Scientists and Molecular Discovery Professionals Executive Summary The advent of Thermally Activated Delayed Fluorescence (TADF) has revolutionized the development of Organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Whitepaper for Materials Scientists and Molecular Discovery Professionals

Executive Summary

The advent of Thermally Activated Delayed Fluorescence (TADF) has revolutionized the development of Organic Light-Emitting Diodes (OLEDs) by enabling 100% internal quantum efficiency without reliance on heavy metals like iridium or platinum. The core of TADF molecular design relies on a highly twisted Donor-Acceptor (D-A) architecture. Within this paradigm, 2-(2-(phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8) emerges not as a final emitter, but as the indispensable chemical precursor to 9,9-dimethyl-9,10-dihydroacridine (DMAC) —one of the most successful and widely utilized electron-donor units in TADF material discovery[1].

This whitepaper dissects the mechanistic causality of this precursor, detailing how its specific structural features dictate the photophysics of next-generation OLEDs, and provides field-proven, self-validating synthetic protocols for researchers.

Mechanistic Causality: From Precursor to Photophysics

To understand why 2-(2-(phenylamino)phenyl)propan-2-ol is critical, one must examine the fundamental thermodynamic requirements of TADF. TADF relies on Reverse Intersystem Crossing (RISC), a process where triplet excitons (which constitute 75% of electrically generated excitons) are thermally upconverted to the singlet state for fluorescent emission[2].

For RISC to occur at ambient temperatures, the energy gap between the lowest singlet ( S1​ ) and triplet ( T1​ ) states—denoted as ΔEST​ —must be exceptionally small (typically <0.1 eV). This is achieved by spatially decoupling the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

The Steric Imperative of the Propan-2-ol Moiety

The conversion of 2-(2-(phenylamino)phenyl)propan-2-ol to DMAC involves an acid-catalyzed intramolecular cyclization. The tertiary alcohol group (the propan-2-ol moiety) is converted into the gem-dimethyl bridge of the acridine core[1].

These gem-dimethyl groups are not mere structural fillers; they are the primary causal agents for TADF efficiency in DMAC-based emitters (such as [4]). When the DMAC donor is coupled to an acceptor (e.g., a triazine ring), the bulky gem-dimethyl groups clash sterically with the adjacent protons of the acceptor unit. This severe steric hindrance forces the D-A bond into an orthogonal twist (~90° dihedral angle) . This forced orthogonality completely breaks the π -conjugation between the donor and acceptor, successfully decoupling the HOMO and LUMO and driving ΔEST​ to near-zero[5].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet CT State) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet CT State) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S1 RISC (Thermal Energy) Enabled by DMAC Sterics

Jablonski diagram illustrating the RISC process in DMAC-derived TADF emitters.

Quantitative Impact of the DMAC Donor Unit

The structural rigidity and steric bulk imparted by the initial 2-(2-(phenylamino)phenyl)propan-2-ol precursor yield measurable superiority in photophysical performance compared to other common donor units. The table below summarizes the comparative performance of D-A molecules utilizing a standard 2,4,6-triphenyl-1,3,5-triazine (TRZ) acceptor[4],[5].

Donor UnitPrecursor Dependency ΔEST​ (eV)PLQY (%)Max EQE (%)Emission Color
DMAC 2-(2-(phenylamino)phenyl)propan-2-ol 0.02 - 0.05 83 - 90+ 20.0 - 26.5 Sky Blue / Green
Carbazole (Cz)Carbazole0.15 - 0.30< 60< 10.0Deep Blue
Phenoxazine (PXZ)Phenoxazine~0.02~ 8015.0 - 22.1Green / Yellow

Data synthesis demonstrates that the DMAC unit strikes the optimal balance between strong electron-donating capability, sufficient steric bulk for orthogonal twisting, and high structural rigidity to suppress non-radiative decay pathways.

Self-Validating Experimental Protocols

To ensure reproducibility in materials discovery, the following step-by-step methodologies detail the synthesis of the precursor, its cyclization, and its subsequent integration into a TADF emitter. These protocols are designed with built-in causal explanations to guide the researcher.

SyntheticWorkflow A Methyl 2-(phenylamino)benzoate (Starting Material) B 2-(2-(phenylamino)phenyl)propan-2-ol (Key Intermediate) A->B MeLi / THF, -78°C Nucleophilic Addition C 9,9-Dimethyl-9,10-dihydroacridine (DMAC Donor) B->C H3PO4, RT Acid-Catalyzed Cyclization D TADF Emitter (e.g., DMAC-TRZ) C->D Acceptor Unit (e.g., TRZ) Buchwald-Hartwig Coupling

Synthetic workflow from precursor to DMAC-based TADF OLED emitter.

Protocol A: Synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol

Objective: Convert the ester group of methyl 2-(phenylamino)benzoate to a tertiary alcohol via nucleophilic addition without deprotonating the secondary amine[6],[7].

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with methyl 2-(phenylamino)benzoate (5.00 g, 22.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic conditions are strictly required to prevent the highly reactive methyllithium from acting as a base and abstracting the amine proton, which would stall the reaction.

  • Nucleophilic Addition: Slowly add methyllithium solution (3.0 M in diethoxymethane, 22.0 mL, 66.0 mmol) dropwise over 30 minutes. Maintain stirring at -78 °C for an additional 30 minutes.

  • Warming & Quenching: Remove the cooling bath and allow the mixture to warm to room temperature (rt) over 1 hour. Carefully quench the reaction by pouring it into ice water (100 mL).

  • Workup: Extract the aqueous mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Validation: The product should be isolated as a white to pale-yellow solid in near-quantitative yield (~99%). 1H NMR should confirm the presence of the gem-dimethyl singlet peak at ~1.6 ppm[6].

Protocol B: Acid-Catalyzed Cyclization to DMAC

Objective: Intramolecular electrophilic aromatic substitution to form the central acridine ring[1].

  • Reaction Setup: In a 2 L Erlenmeyer flask, add 2-(2-(phenylamino)phenyl)propan-2-ol (80 g, 0.35 mol) to 1.7 L of concentrated phosphoric acid ( H3​PO4​ ).

  • Cyclization: Stir the viscous mixture vigorously at room temperature for 12 hours. Causality: Phosphoric acid is chosen over sulfuric acid to prevent unwanted sulfonation of the electron-rich aromatic rings while providing sufficient acidity to generate the tertiary carbocation required for ring closure.

  • Neutralization: Pour the reaction mixture slowly into a large beaker containing crushed ice and distilled water. Filter the resulting crude solid.

  • Purification: Dissolve the solid in dichloromethane (DCM). Wash the organic layer with a 1M NaOH solution until the aqueous phase is strictly neutral (pH 7). Dry the organic layer with MgSO4​ and evaporate the solvent.

  • Recrystallization: Recrystallize the crude product from hot hexane to afford 9,9-dimethyl-9,10-dihydroacridine (DMAC) as white crystals (yield ~87%)[1].

Protocol C: Integration into a TADF Emitter (DMAC-TRZ)

Objective: Buchwald-Hartwig cross-coupling of the DMAC donor to a halogenated acceptor (e.g., 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine)[8].

  • Reagent Loading: In a Schlenk tube, combine DMAC (1.0 eq), the brominated TRZ acceptor (1.05 eq), Sodium tert-butoxide ( NaOtBu , 2.0 eq), and Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ , 0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent & Ligand Addition: Add anhydrous toluene followed by Tri-tert-butylphosphine ( P(tBu)3​ , 0.04 eq) via syringe. Causality: The bulky, electron-rich P(tBu)3​ ligand is essential to facilitate the oxidative addition of the deactivated aryl bromide and promote reductive elimination.

  • Reflux: Heat the mixture to 110 °C and stir for 24 hours.

  • Purification: Cool to room temperature, filter through a Celite pad, and concentrate. Purify via silica gel column chromatography (DCM/Petroleum ether gradient) to yield DMAC-TRZ as a pale yellow/green solid[8].

Conclusion

The trajectory of modern OLED material discovery is heavily reliant on the precise manipulation of molecular sterics and electronics. 2-(2-(phenylamino)phenyl)propan-2-ol stands as a foundational building block in this domain. By providing the exact structural geometry needed to form the gem-dimethyl bridge of the DMAC donor, this precursor directly enables the orthogonal D-A twist required for efficient Reverse Intersystem Crossing. Understanding the synthesis and mechanistic role of this compound is essential for researchers aiming to engineer the next generation of high-efficiency, stable TADF emitters.

References

  • [2] Physical Chemistry Chemical Physics (RSC). Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ. Retrieved from:[Link]

  • [3] National Institutes of Health (PMC). Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential. Retrieved from:[Link]

  • [5] Science and Technology of Advanced Materials (Taylor & Francis). Recent progress of green thermally activated delayed fluorescent emitters. Retrieved from:[Link]

  • [8] ACS Applied Materials & Interfaces. Zero–Zero Energy-Dominated Degradation in Blue Organic Light-Emitting Diodes Employing Thermally Activated Delayed Fluorescence. Retrieved from:[Link]

Sources

Exploratory

Spectroscopic Characterization and Synthetic Utility of 2-(2-(phenylamino)phenyl)propan-2-ol: A Technical Guide

Executive Summary In the landscape of advanced organic materials and medicinal chemistry, 2-(2-(phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8) occupies a pivotal role as a high-value synthetic intermediate. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic materials and medicinal chemistry, 2-(2-(phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8) occupies a pivotal role as a high-value synthetic intermediate. Structurally, it features a diphenylamine core substituted at the ortho position with a tertiary alcohol (propan-2-ol) moiety. While it exhibits interesting pharmacological potential, its primary industrial and research application lies in its role as the direct precursor to 9,9-dimethyl-9,10-dihydroacridine —a foundational donor scaffold used in the development of highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters for OLED technology [1] [2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we deconstruct the causality behind its synthetic protocols, provide a self-validating framework for its isolation, and rigorously detail its spectroscopic characterization to ensure absolute structural integrity during your workflows.

Synthetic Methodology: The Organolithium Approach

The most robust and widely reported synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol involves the nucleophilic addition of methyllithium (MeLi) to methyl 2-(phenylamino)benzoate [1].

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Charge the flask with methyl 2-(phenylamino)benzoate (5.00 g, 22.0 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Nucleophilic Addition: Dropwise, add methyllithium solution (3.0 M in diethoxymethane, 22.0 mL, 66.0 mmol) over 30 minutes. Maintain rigorous stirring.

  • Equilibration: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Extraction: Carefully quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product (yields typically >95%) [1].

Mechanistic Causality & Self-Validation (E-E-A-T)
  • The "3-Equivalent" Rule: Novice chemists often miscalculate the required MeLi by only accounting for the 2.0 equivalents needed to convert an ester to a tertiary alcohol. However, the secondary amine (diphenylamine core) possesses an acidic N-H proton. The first equivalent of MeLi is immediately consumed to deprotonate this amine, forming a lithium amide. The subsequent two equivalents execute the nucleophilic acyl substitution and the final addition. Using exactly 3.0 equivalents is a non-negotiable parameter for high yields.

  • Cryogenic Control (-78 °C): Why not room temperature? Organolithium reagents are fiercely reactive. Cryogenic conditions kinetically stabilize the initial tetrahedral intermediate, preventing it from collapsing into a ketone prematurely. This ensures that the second equivalent of MeLi attacks only when the system is structurally ready, preventing the formation of complex oligomeric side products.

  • Self-Validating System: The reaction provides visual feedback. The initial deprotonation of the amine generates a distinct color shift (often yellow/orange) due to the lithium amide formation. During the aqueous quench, the highly lipophilic product partitions cleanly into the ethyl acetate layer, making the phase separation a reliable indicator of successful conversion.

SynthesisWorkflow A Methyl 2-(phenylamino)benzoate (Precursor) B MeLi (3.0 eq) / THF, -78°C Nucleophilic Addition A->B C 2-(2-(phenylamino)phenyl)propan-2-ol (Target Intermediate) B->C D H3PO4, 12h Room Temp Acid-Catalyzed Cyclization C->D E 9,9-dimethyl-9,10-dihydroacridine (TADF OLED Core) D->E

Synthetic workflow from ester precursor to TADF OLED core via the target intermediate.

Spectroscopic Characterization Data

To verify the structural integrity of 2-(2-(phenylamino)phenyl)propan-2-ol, a multi-modal spectroscopic approach is required. The proximity of the bulky gem-dimethyl alcohol group to the secondary amine creates distinct electronic and steric environments[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data (recorded in CDCl₃) provide the most definitive proof of successful synthesis.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Causality
7.30 – 6.80 Multiplet (m) 9H Aromatic Protons: Complex overlapping signals from the N-phenyl and the ortho-substituted phenylene rings.
~6.50 Broad Singlet (br s) 1H N-H (Secondary Amine): Broadened due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and intermolecular exchange.
~2.30 Broad Singlet (br s) 1H O-H (Tertiary Alcohol): Chemical shift varies with concentration and temperature due to hydrogen bonding.

| 1.65 | Singlet (s) | 6H | Gem-Dimethyl (-C(CH₃)₂): Sharp, highly integrated singlet confirming the successful double addition of MeLi. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment & Causality
143.5, 141.2, 136.8 Quaternary Aromatic Carbons: Deshielded due to direct attachment to the electronegative nitrogen atom and the bulky carbinol group.
129.5 – 118.2 Aromatic C-H Carbons: Standard resonance range for diphenylamine derivatives.
74.5 Quaternary Carbon (C-OH): Highly deshielded by the adjacent oxygen atom, confirming the tertiary alcohol structure.

| 30.2 | Methyl Carbons (-CH₃): Equivalent methyl groups on the propan-2-ol moiety. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for confirming the presence of the two distinct heteroatom-hydrogen bonds.

Table 3: FT-IR Key Absorptions

Wavenumber (cm⁻¹) Functional Group Diagnostic Significance
~3400 N-H Stretch Sharp to medium band confirming the secondary amine remains intact.
~3350 O-H Stretch Broad band characteristic of a hydrogen-bonded tertiary alcohol.

| 2970, 2870 | C-H Stretch (Aliphatic) | Confirms the integration of the new methyl groups from the MeLi reagent. |

SpectroscopicLogic Target 2-(2-(phenylamino)phenyl)propan-2-ol Structural Verification NMR1H 1H NMR Proton Environments Target->NMR1H NMR13C 13C NMR Carbon Skeleton Target->NMR13C IR FT-IR Functional Groups Target->IR MS HRMS Exact Mass Target->MS H1 Gem-Dimethyl Group NMR1H->H1 δ 1.65 (6H) H2 Secondary Amine (NH) NMR1H->H2 δ 6.50 (1H) I1 O-H Stretch (Alcohol) IR->I1 ~3350 cm⁻¹ I2 N-H Stretch (Amine) IR->I2 ~3400 cm⁻¹

Multi-modal spectroscopic logic for verifying the structural integrity of the target molecule.

Downstream Application: Intramolecular Cyclization

In applied materials science, 2-(2-(phenylamino)phenyl)propan-2-ol is rarely the endpoint. It is subjected to an acid-catalyzed Friedel-Crafts-type cyclization to yield the rigid acridine core [2].

The Mechanism: Treatment with excess phosphoric acid (H₃PO₄) at room temperature for 12 hours protonates the tertiary alcohol. Subsequent dehydration generates a highly electrophilic tertiary carbocation. Because the adjacent N-phenyl ring is highly electron-rich (activated by the amine), it rapidly undergoes an intramolecular electrophilic aromatic substitution. This ring-closure forms the central six-membered ring of 9,9-dimethyl-9,10-dihydroacridine , locking the molecule into a rigid, planar conformation that is highly prized for dictating the photophysical properties of deep-blue TADF materials.

References

  • Title: 2-Phenyl-2-propanol (Cumene Derivative Analogues & Properties) Source: Wikipedia URL: [Link]

Foundational

The Pharmacological and Synthetic Utility of 2-(2-(phenylamino)phenyl)propan-2-ol in Medicinal Chemistry

A Technical Whitepaper on Scaffold Rigidification and Ion Channel Modulation Executive Summary In modern medicinal chemistry, highly flexible molecules often suffer from entropic penalties when binding to rigid target si...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Rigidification and Ion Channel Modulation

Executive Summary

In modern medicinal chemistry, highly flexible molecules often suffer from entropic penalties when binding to rigid target sites, limiting their efficacy as direct therapeutics. However, this same flexibility makes them exceptionally valuable as dynamic probes and privileged synthetic precursors. This whitepaper examines 2-(2-(phenylamino)phenyl)propan-2-ol (CAS 73183-55-8), a secondary diarylamine featuring an ortho-substituted tertiary alcohol. While it exhibits putative, weak direct modulatory effects on β-adrenergic receptors, its primary pharmacological significance lies in its role as a critical building block. Through targeted rigidification, this scaffold is converted into the 9,9-dimethyl-9,10-dihydroacridine core—the essential pharmacophore for developing potent two-pore domain potassium channel (K2P) activators, such as ML67-33, which are currently revolutionizing neuroprotection and migraine therapy.

Structural Pharmacology: The Flexible Scaffold

The molecular architecture of 2-(2-(phenylamino)phenyl)propan-2-ol is defined by a diphenylamine backbone and a sterically hindered propan-2-ol side chain.

Putative Direct Receptor Interactions

Preliminary molecular recognition studies suggest that the spatial arrangement of the aromatic rings and the hydroxyl group allows the compound to interact with β-adrenergic receptors[1].

  • Hydrogen Bonding: The tertiary alcohol acts as a hydrogen bond donor and acceptor within the receptor's binding pocket.

  • π-π Stacking: The phenylamino bridge provides stabilizing aromatic interactions with hydrophobic residues[1].

The Causality of Weak Direct Action: The conformational adaptability of the propanol side chain facilitates an induced-fit binding mechanism[1]. However, a critical structural analysis reveals why this compound is not pursued as a primary β-adrenergic drug. Classical β-blockers and agonists (e.g., propranolol, albuterol) require a terminal secondary or tertiary aliphatic amine to form a high-affinity salt bridge with a highly conserved aspartate residue in the orthosteric site. Because 2-(2-(phenylamino)phenyl)propan-2-ol lacks this basic aliphatic amine, its binding kinetics are atypical, rendering it a weak direct modulator. Its true value is unlocked through synthetic rigidification.

Scaffold Rigidification: Targeting the TREK-1 Potassium Channel

To target the mechanosensitive two-pore domain potassium channel TREK-1 (K2P2.1) , medicinal chemists must overcome the entropic penalty associated with the flexible diarylamine scaffold.

The Causality of Design: By subjecting 2-(2-(phenylamino)phenyl)propan-2-ol to an intramolecular cyclization, the molecule is locked into a planar tricyclic system: 9,9-dimethyl-9,10-dihydroacridine [2]. This transformation is not merely structural; it is pharmacologically deterministic. The TREK-1 channel features a highly specific extracellular C-type gate near the M4 transmembrane helix[3]. The planar acridine system perfectly intercalates into this hydrophobic pocket, while the newly formed gem-dimethyl groups provide the exact steric wedge required to interact with the tryptophan residue (W275)[3].

This rigid core serves as the foundation for ML67-33 , a highly potent TREK-1 activator[3]. The interaction with W275 triggers a conformational shift that opens the K+ selectivity filter, leading to membrane hyperpolarization[3]. This efflux of potassium suppresses nociceptive firing in trigeminal ganglion neurons, providing a robust mechanism for migraine and pain relief[4].

G A 2-(2-(phenylamino)phenyl)propan-2-ol (Flexible Scaffold) B Intramolecular Cyclization (H3PO4, Room Temp) A->B C 9,9-dimethyl-9,10-dihydroacridine (Rigid Core) B->C D N-Alkylation (Tetrazole derivative) C->D E ML67-33 (TREK-1 Activator) D->E

Synthetic pathway from flexible scaffold to rigid TREK-1 activator ML67-33.

G A ML67-33 Binding (Extracellular C-type Gate) B M4 Helix Conformational Shift (W275 Interaction) A->B C TREK-1 Channel Opening (K+ Efflux) B->C D Membrane Hyperpolarization C->D E Suppression of Nociceptive Firing (Migraine/Pain Relief) D->E

Mechanism of action for TREK-1 activation leading to nociceptive suppression.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis of the active pharmacophore and its subsequent electrophysiological validation. Every step is designed as a self-validating system.

Protocol A: Acid-Catalyzed Intramolecular Cyclization (Scaffold Rigidification)

Objective: Synthesize the rigid TREK-1 pharmacophore core (9,9-dimethyl-9,10-dihydroacridine) from 2-(2-(phenylamino)phenyl)propan-2-ol[2]. Causality of Reagent Choice: Phosphoric acid ( H3​PO4​ ) is chosen over stronger Lewis acids (like AlCl3​ ) to prevent the over-oxidation of the diarylamine. It provides sufficient protic strength to dehydrate the tertiary alcohol, forming a stable tertiary carbocation that undergoes rapid intramolecular electrophilic aromatic substitution without polymerizing the substrate.

Step-by-Step Methodology:

  • Preparation: Add 80 g (0.35 mol) of 2-(2-(phenylamino)phenyl)propan-2-ol to a reaction vessel containing 1.7 L of concentrated phosphoric acid[2].

  • Reaction: Stir the mixture continuously for 12 hours at room temperature[2]. Note: Maintaining room temperature prevents unwanted intermolecular cross-linking.

  • Quenching & Extraction: Neutralize the reaction mixture carefully with distilled water and filter the resulting solid[2]. Dissolve the solid in dichloromethane (DCM) and wash with a sodium hydroxide solution to remove residual acid[2].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), evaporate the solvent via rotary evaporation, and recrystallize the product in hexane[2].

  • Self-Validation (QC): Perform 1H -NMR spectroscopy. The successful cyclization is confirmed by the disappearance of the open-chain gem-dimethyl singlet (~1.6 ppm) and the loss of the broad -OH stretch (~3300 cm−1 ) in FT-IR.

Protocol B: Electrophysiological Validation of TREK-1 Activation

Objective: Validate the pharmacological activation of TREK-1 by the scaffold derivative (ML67-33). Causality of Assay Design: Whole-cell patch-clamp is strictly preferred over excised patches. Because TREK-1 is highly mechanosensitive, it relies on cytoskeletal integrity and basal membrane tension to maintain its natural gating threshold[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293T cells and transiently transfect them with human TREK-1 (KCNK2) plasmids using lipofection.

  • Electrophysiology Setup: Establish a whole-cell configuration. Use an external solution buffered to pH 7.4 (containing 2 mM K+ ) and a standard internal pipette solution.

  • Baseline Recording: Elicit currents using a voltage ramp protocol from -150 mV to +50 mV from a holding potential of -80 mV[6].

  • Compound Application: Perfuse the external solution with 10 μM ML67-33 (0.1% DMSO vehicle). Record the robust increase in outward K+ current.

  • Self-Validation (Mechanistic Control): To prove the drug acts specifically via the M4 helix C-type gate, run a parallel control using cells transfected with the TREK-1 W275S mutant [3]. Because the mutation abolishes the specific hydrophobic binding pocket for the acridine core, ML67-33 will fail to activate the mutant channel, validating the orthosteric mechanism[3].

Quantitative Pharmacological Data

The following table summarizes the pharmacological evolution from the flexible precursor to its rigidified derivatives, highlighting the massive leap in target specificity and potency.

Compound / ScaffoldPrimary TargetActivity MetricBinding Site / MechanismReference
2-(2-(phenylamino)phenyl)propan-2-ol β-adrenergic receptorsN/A (Weak/Putative)Induced-fit / H-bonding[Smolecule]
ML67 (Carbazole analog)TREK-1 (K2P2.1) EC50​ = 213 μMExtracellular C-type gate[Vivier et al.]
ML67-33 (Acridine derivative)TREK-1 (K2P2.1) EC50​ = 36.3 μMW275 (M4 Helix)[Vivier et al.]
Spadin (Negative Control)TREK-1 (K2P2.1) IC50​ = 10 nMExtracellular loop block[Frontiers]

References

  • Smolecule. "Buy 2-(2-(Phenylamino)phenyl)propan-2-ol - Smolecule". Smolecule Catalog. 1

  • ChemicalBook. "9,9-dimethylcarbazine | 6267-02-3 - ChemicalBook". ChemicalBook Synthesis Database. 2

  • Vivier, D., Bennis, K., Lesage, F., & Ducki, S. (2016). "Perspectives on the Two-Pore Domain Potassium Channel TREK-1 (TWIK-Related K+ Channel 1). A Novel Therapeutic Target?" Journal of Medicinal Chemistry, ACS Publications. 7

  • Tocris Bioscience. "ML 67-33 | Two-P Potassium Channels". Tocris Product Database. 4

  • Djillani, A., et al. (2019). "Role of TREK-1 in Health and Disease, Focus on the Central Nervous System". Frontiers in Pharmacology. 5

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(2-(phenylamino)phenyl)propan-2-ol using methyllithium

Application Note: Synthesis and Isolation of 2-(2-(Phenylamino)phenyl)propan-2-ol via Organolithium Addition Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-(2-(Phenylamino)phenyl)propan-2-ol via Organolithium Addition

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Context: Precursor for 9,9-dimethyl-9,10-dihydroacridine in Thermally Activated Delayed Fluorescence (TADF) OLED materials [3] and pharmacological scaffolds for β-adrenergic receptor studies [1].

Mechanistic Rationale and Experimental Design

The synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8) relies on the nucleophilic addition of methyllithium (MeLi) to methyl 2-(phenylamino)benzoate [1, 2]. As a Senior Application Scientist, it is critical to understand the stoichiometry and thermal controls required for this transformation.

The Causality of Stoichiometry: The protocol necessitates exactly 3.0 equivalents of methyllithium[2].

  • The first equivalent acts as a base, deprotonating the secondary amine (-NH) of the phenylamino group to form a lithium amide intermediate. Failure to account for this acidic proton will result in incomplete conversion.

  • The second equivalent performs the initial nucleophilic acyl substitution at the methyl ester, generating an intermediate ketone.

  • The third equivalent rapidly attacks the intermediate ketone in a nucleophilic addition to yield the final tertiary lithium alkoxide, which becomes the propan-2-ol moiety upon aqueous quenching.

The Causality of Thermal Control: The reaction must be initiated at cryogenic temperatures (-78 °C) [2]. Organolithium reagents are highly reactive; introducing MeLi at ambient temperature would lead to an uncontrolled exothermic reaction, promoting unwanted side reactions such as ring deprotonation or polymerization.

Experimental Workflow Visualization

Workflow N1 Methyl 2-(phenylamino)benzoate + Anhydrous THF N2 Cryogenic Cooling (-78 °C, Dry Ice/Acetone) N1->N2 N3 Methyllithium (MeLi) Addition (3.0 eq, Dropwise, 30 min) N2->N3 N4 Thermal Equilibration (Warm to RT, 1 h) N3->N4 N5 Aqueous Quench (Ice Water) N4->N5 N6 Extraction & Purification (EtOAc, MgSO4) N5->N6

Synthesis workflow for 2-(2-(phenylamino)phenyl)propan-2-ol via MeLi addition.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )QuantityMoles (mmol)EquivalentsFunction
Methyl 2-(phenylamino)benzoate227.265.00 g22.01.0Starting Material
Tetrahydrofuran (THF), anhydrous72.1150 mL--Solvent
Methyllithium (3.0 M in diethoxymethane)21.9822.0 mL66.03.0Nucleophile / Base
Ethyl Acetate (EtOAc)88.11As needed--Extraction Solvent

Step-by-Step Synthesis Protocol

Note: Methyllithium is pyrophoric and reacts violently with moisture. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

Step 1: Substrate Dissolution To an oven-dried, round-bottom flask equipped with a magnetic stir bar and purged with argon, charge methyl 2-(phenylamino)benzoate (5.00 g, 22.0 mmol) [2]. Add anhydrous THF (50 mL) via syringe and stir until a homogenous solution is achieved.

Step 2: Cryogenic Conditioning Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C [2]. Allow 10-15 minutes for the internal temperature to equilibrate.

Step 3: Nucleophilic Addition Using a dry syringe or addition funnel, add the methyllithium solution (3.0 M in diethoxymethane, 22.0 mL, 66.0 mmol) dropwise over a period of exactly 30 minutes [2]. Expert Insight: The dropwise addition rate is critical to dissipate the heat of the acid-base neutralization (amine deprotonation) and prevent localized boiling of the THF.

Step 4: Reaction Propagation and Equilibration Maintain the reaction at -78 °C for 30 minutes post-addition to ensure complete formation of the intermediate. Subsequently, remove the dry ice bath and allow the reaction mixture to naturally warm to room temperature (rt). Stir at rt for 1 hour [2]. Expert Insight: Warming to room temperature provides the necessary activation energy to drive the second nucleophilic addition to completion, overcoming the steric hindrance of the intermediate ketone.

Step 5: Quenching and Workup Cool the flask slightly in an ice bath and cautiously quench the reaction by the slow addition of ice water [2]. Expert Insight: The quench hydrolyzes the lithium alkoxide to the desired tertiary alcohol and safely destroys any residual methyllithium.

Step 6: Isolation Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with distilled water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL) [2].

Step 7: Drying and Concentration Dry the organic layer over anhydrous magnesium sulfate (MgSO4). Filter the suspension to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This procedure typically affords the desired 2-(2-(phenylamino)phenyl)propan-2-ol as a white to pale-yellow solid in near-quantitative yield (~99%)[1, 2].

Self-Validating System (Quality Control)

To ensure the trustworthiness of the protocol, the following self-validation checks should be performed on the crude product:

  • TLC Analysis: Perform Thin Layer Chromatography (Hexanes:EtOAc). The product (a tertiary alcohol) will exhibit a significantly lower Rf value compared to the starting methyl ester due to increased hydrogen bonding capability.

  • 1H NMR Verification: The successful conversion is definitively proven by the disappearance of the sharp singlet at ~3.8 ppm (corresponding to the -OCH3 of the starting ester) and the appearance of a new 6H singlet at ~1.6 ppm, representing the two equivalent methyl groups of the newly formed propan-2-ol moiety.

References

  • Buy 2-(2-(Phenylamino)phenyl)propan-2-ol - Smolecule. Smolecule.com.
  • 2-(2-(phenylamino)phenyl)propan-2-ol synthesis - ChemicalBook. Chemicalbook.com.
  • 9,9-dimethylcarbazine | 6267-02-3 - ChemicalBook. Chemicalbook.com.
Application

Application Notes and Protocols: Leveraging 2-(2-(phenylamino)phenyl)propan-2-ol as a Key Intermediate for High-Performance Deep-Blue OLED Emitters

Introduction: The Quest for Stable and Efficient Deep-Blue OLEDs The commercialization of organic light-emitting diodes (OLEDs) has revolutionized display and lighting technologies, offering superior contrast, vibrant co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Stable and Efficient Deep-Blue OLEDs

The commercialization of organic light-emitting diodes (OLEDs) has revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and design flexibility.[1] However, the development of stable and efficient deep-blue emitters remains a significant challenge, directly impacting the overall performance and power consumption of full-color displays.[2][3] Thermally activated delayed fluorescence (TADF) materials have emerged as a promising third generation of emitters, theoretically enabling 100% internal quantum efficiency by harvesting both singlet and triplet excitons without the need for heavy metals like iridium.[4][5]

This application note provides a comprehensive guide for researchers and materials scientists on the utilization of a key intermediate, 2-(2-(phenylamino)phenyl)propan-2-ol , in the synthesis of advanced deep-blue TADF emitters. We will delve into the synthetic pathway, focusing on the formation of the crucial 9,9-dimethyl-9,10-dihydroacridine (DMAC) core, a robust and versatile building block for high-performance OLED materials.[6][7] This guide will provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and detail the subsequent characterization and device fabrication processes.

Core Concepts: Designing Acridine-Based Deep-Blue TADF Emitters

The design of efficient TADF emitters hinges on achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC).[8] The donor-acceptor (D-A) architecture is a widely adopted strategy, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated to minimize ΔEST.[9]

The 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety, synthesized from 2-(2-(phenylamino)phenyl)propan-2-ol, serves as an excellent electron-donating unit. Its key advantages include:

  • Rigid and Twisted Structure: The bulky gem-dimethyl group induces a non-planar conformation, which helps to suppress intermolecular interactions and aggregation-caused quenching in the solid state.[7][10]

  • Strong Electron-Donating Ability: The nitrogen atom in the acridine ring provides strong electron-donating character, which is essential for creating the charge-transfer state in a D-A molecule.[6]

  • High Triplet Energy: The DMAC core possesses a high triplet energy, making it a suitable building block for deep-blue emitters.[11]

By coupling the DMAC donor with a suitable electron-accepting moiety, it is possible to fine-tune the emission color, quantum efficiency, and stability of the resulting TADF emitter.

Synthetic Pathway: From Intermediate to Emitter

The overall synthetic strategy involves a two-stage process: first, the synthesis of the 9,9-dimethyl-9,10-dihydroacridine core from 2-(2-(phenylamino)phenyl)propan-2-ol, followed by the functionalization of this core to introduce an electron-accepting unit.

Synthetic Pathway Intermediate 2-(2-(phenylamino)phenyl)propan-2-ol AcridineCore 9,9-dimethyl-9,10- dihydroacridine (DMAC) Intermediate->AcridineCore Intramolecular Friedel-Crafts Cyclization Emitter Deep-Blue TADF Emitter AcridineCore->Emitter Buchwald-Hartwig Cross-Coupling Acceptor Electron Acceptor (e.g., Brominated Pyrimidine) Acceptor->Emitter

Caption: Synthetic workflow from the intermediate to the final emitter.

Part 1: Synthesis of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) Core

The key transformation in the synthesis of the DMAC core is an intramolecular Friedel-Crafts cyclization of the tertiary alcohol intermediate. This acid-catalyzed reaction proceeds via the formation of a stable carbocation, which then undergoes electrophilic aromatic substitution to form the acridine ring system.[12]

Protocol 1: Synthesis of 9,9-dimethyl-9,10-dihydroacridine

Materials:

  • 2-(2-(phenylamino)phenyl)propan-2-ol

  • Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA)[12]

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-(2-(phenylamino)phenyl)propan-2-ol (1 equivalent) in toluene, add methanesulfonic acid (5-10 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 9,9-dimethyl-9,10-dihydroacridine as a white solid.[13]

Part 2: Synthesis of a Representative Deep-Blue TADF Emitter

To construct a deep-blue TADF emitter, the DMAC core is coupled with a suitable electron acceptor. Pyrimidine derivatives are excellent acceptors for blue emitters due to their well-defined electronic properties.[6] The following protocol describes a Buchwald-Hartwig cross-coupling reaction to synthesize a representative D-A type emitter.[14]

Protocol 2: Synthesis of a DMAC-Pyrimidine Emitter

Materials:

  • 9,9-dimethyl-9,10-dihydroacridine (DMAC)

  • A suitable brominated pyrimidine acceptor

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd2(dba)3 (2 mol%), X-Phos (4 mol%), and NaOtBu (1.5 equivalents).

  • Add 9,9-dimethyl-9,10-dihydroacridine (1 equivalent) and the brominated pyrimidine acceptor (1.2 equivalents).

  • Add anhydrous toluene and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract with dichloromethane, wash with brine, and dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the pure deep-blue emitter.[14]

Characterization of the Deep-Blue Emitter

A thorough characterization of the synthesized emitter is crucial to understand its properties and predict its performance in an OLED device.

Table 1: Key Characterization Techniques and Expected Results

Technique Purpose Expected Outcome for a High-Performance Deep-Blue Emitter
NMR Spectroscopy (¹H, ¹³C) Structural verificationPeaks corresponding to the DMAC and pyrimidine moieties, confirming successful coupling.
Mass Spectrometry Molecular weight determinationA molecular ion peak consistent with the expected molecular formula.
Thermogravimetric Analysis (TGA) Thermal stability assessmentHigh decomposition temperature (Td > 300 °C), indicating good thermal stability for device fabrication.[10]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) determinationA high Tg is desirable for morphological stability of the amorphous thin film in a device.
UV-Vis Spectroscopy Absorption propertiesAbsorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions.
Photoluminescence (PL) Spectroscopy Emission propertiesDeep-blue emission with a peak wavelength between 440-470 nm. A narrow full-width at half-maximum (FWHM) is desirable for high color purity.[3][15]
Time-Resolved PL Spectroscopy Prompt and delayed fluorescence lifetimeBiexponential decay with a short prompt fluorescence lifetime (nanoseconds) and a longer delayed fluorescence lifetime (microseconds), confirming the TADF mechanism.[16]
Cyclic Voltammetry (CV) HOMO/LUMO energy level determinationEstimation of HOMO and LUMO energy levels to assess charge injection barriers in an OLED device.[10]
Photoluminescence Quantum Yield (PLQY) Emission efficiencyHigh PLQY in a host matrix is crucial for high device efficiency.

OLED Device Fabrication and Performance Evaluation

To evaluate the electroluminescent properties of the synthesized emitter, a multi-layer OLED device is fabricated by thermal evaporation under high vacuum.

OLED_Device_Structure Substrate ITO Glass Substrate HIL Hole Injection Layer (HIL) e.g., HATCN Substrate->HIL HTL Hole Transport Layer (HTL) e.g., TAPC HIL->HTL EML Emissive Layer (EML) Host:Emitter (e.g., mCBP:DMAC-Pyrimidine) HTL->EML HBL Hole Blocking Layer (HBL) e.g., DPEPO EML->HBL ETL Electron Transport Layer (ETL) e.g., TmPyPB HBL->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical multi-layer OLED device architecture.[17]

Protocol 3: OLED Device Fabrication

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before deposition.[11]

  • Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the following layers:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): Co-evaporate a suitable host material and the synthesized deep-blue emitter at a specific doping concentration (e.g., 5-20 wt%).

    • Hole Blocking Layer (HBL)

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Cathode Deposition: Deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Performance Metrics

The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum.

Table 2: Key Performance Metrics for Deep-Blue OLEDs

Metric Description Target for High-Performance Deep-Blue OLEDs
Turn-on Voltage (Von) The voltage at which the device starts to emit light (typically defined at 1 cd/m²).Low Von (< 5 V) for lower power consumption.[17]
Maximum External Quantum Efficiency (EQE) The ratio of the number of photons emitted out of the device to the number of electrons injected.High EQE (> 20%) is desirable.[3]
Luminance (cd/m²) The intensity of light emitted per unit area.High brightness is needed for display applications.
Commission Internationale de l'Éclairage (CIE) Coordinates A quantitative measure of the color of the emitted light.For deep-blue, CIEy < 0.1 is often targeted.[17][18]
Efficiency Roll-off The decrease in EQE at high current densities.Low efficiency roll-off is crucial for maintaining high efficiency at high brightness.
Operational Lifetime (LT50/LT95) The time it takes for the luminance to decrease to 50% or 95% of its initial value.Long operational lifetime is a key requirement for commercial applications.[18]

Conclusion

2-(2-(phenylamino)phenyl)propan-2-ol is a readily accessible and highly valuable intermediate for the synthesis of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core. This DMAC unit serves as a powerful electron-donating building block for the construction of high-performance deep-blue TADF emitters. By following the detailed protocols and design principles outlined in this application note, researchers can effectively synthesize and characterize novel deep-blue emitters with the potential to overcome the current challenges in OLED technology, paving the way for the next generation of energy-efficient and long-lasting displays and lighting solutions.

References

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole

An Important Note on CAS Number 73183-55-8: The provided CAS number corresponds to Bis(pinacolato)diboron, a common reagent in organic synthesis, particularly for Suzuki couplings. However, the topic description "scale-u...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on CAS Number 73183-55-8: The provided CAS number corresponds to Bis(pinacolato)diboron, a common reagent in organic synthesis, particularly for Suzuki couplings. However, the topic description "scale-up synthesis procedures for CAS 73183-55-8 in organic chemistry" appears to be a misattribution. The context of the request strongly suggests an interest in the synthesis of a nitrobenzoxadiazole (NBD) derivative, specifically 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole. This application note will therefore focus on the scale-up synthesis of this NBD derivative, a valuable fluorescent probe and synthetic intermediate.

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole, often referred to as NBD-methylpiperazine, is a key heterocyclic compound with significant applications in medicinal chemistry and bio-imaging. Its fluorescent properties, which are sensitive to the local environment, make it a valuable tool for visualizing cellular structures and processes.[1][2][3] The NBD moiety is a well-established fluorophore, and its combination with a piperazine derivative allows for further functionalization and modulation of its pharmacological and photophysical properties.[4] The piperazine ring, a common scaffold in drug discovery, can be readily modified, making NBD-piperazine derivatives versatile building blocks for the synthesis of novel therapeutic agents.[5]

The synthesis of NBD-piperazine derivatives typically involves the nucleophilic aromatic substitution of a leaving group on the NBD core with a piperazine derivative. While this reaction is generally straightforward on a laboratory scale, scaling up the synthesis presents unique challenges related to reaction control, product isolation, and purity. This guide provides a detailed examination of scalable synthetic routes to 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole, with a focus on process optimization and safety considerations.

Synthetic Routes and Mechanistic Considerations

The most common and scalable approach to the synthesis of 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with N-methylpiperazine. This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the benzoxadiazole ring system activate the aromatic ring towards nucleophilic attack by the secondary amine of N-methylpiperazine.

Two primary protocols are presented here, differing mainly in the solvent and base used, which can have a significant impact on reaction kinetics, yield, and scalability.

Route 1: Dichloromethane with Triethylamine

This method utilizes a common chlorinated solvent and a tertiary amine base to scavenge the HCl generated during the reaction.

Route 2: Ethanol Reflux

This approach employs a more environmentally friendly solvent and relies on the basicity of the excess N-methylpiperazine to drive the reaction to completion.

Comparative Data of Synthetic Routes

ParameterRoute 1: DCM with TEARoute 2: Ethanol Reflux
Starting Materials 4-Chloro-7-nitro-2,1,3-benzoxadiazole, N-Methylpiperazine, Triethylamine4-Chloro-7-nitro-2,1,3-benzoxadiazole, N-Methylpiperazine
Solvent Dichloromethane (DCM)Ethanol
Base Triethylamine (TEA)Excess N-Methylpiperazine
Temperature 0 °C to Room TemperatureReflux (approx. 78 °C)
Reaction Time 30 minutes to 2 hours12 hours
Typical Yield ~60-70%~60%[6]
Work-up Aqueous wash, drying, and evaporationEvaporation, trituration/recrystallization
Scalability Considerations Good scalability, but requires careful handling of chlorinated solvent.Good scalability, greener solvent. Longer reaction time may impact throughput.

Experimental Protocols

Route 1: Synthesis in Dichloromethane with Triethylamine

This protocol is adapted from established procedures for the synthesis of similar NBD-amine derivatives.[7]

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • N-Methylpiperazine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Chromatography

  • Ethyl Acetate

  • Petroleum Ether or Hexanes

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for filtration and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 4-chloro-7-nitro-2,1,3-benzoxadiazole (1.0 eq), add dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add N-methylpiperazine (1.1 eq) to the solution.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA) (1.2 eq) dropwise via an addition funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (NBD-Cl) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole as a solid.

Route 2: Synthesis in Ethanol Reflux

This protocol is based on the synthesis of related benzoxadiazole compounds.[6]

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • N-Methylpiperazine

  • Absolute Ethanol

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add an excess of N-methylpiperazine (2.0-3.0 eq) to the solution. The excess N-methylpiperazine acts as both the nucleophile and the base.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization from a solvent system such as ethanol/water.

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products NBD_Cl 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Product 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole NBD_Cl->Product SNA_r N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Product HCl HCl workflow start Start setup Reaction Setup: NBD-Cl in DCM start->setup reagent_add Add N-Methylpiperazine setup->reagent_add cool Cool to 0 °C reagent_add->cool base_add Slowly add TEA cool->base_add react Stir at RT, Monitor by TLC base_add->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step workflow for the synthesis via Route 1.

Safety and Handling

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): Is a potential skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Methylpiperazine: Is a corrosive and flammable liquid. Handle in a well-ventilated fume hood.

  • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

References

  • PubChem. 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide. Available from: [Link]

  • The Royal Society of Chemistry. Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide. Available from: [Link]

  • Ueyama, T., et al. Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection. Biomedical Chromatography, 2002, 16(8), 523-528. Available from: [Link]

  • Naif, O. A. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate. Al-Nahrain Journal of Science, 2018, 15(1), 1-12. Available from: [Link]

  • Ishiguro, K., et al. Novel application of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole to visualize lysosomes in live cells. Biotechniques, 2008, 45(4), 465, 467-8. Available from: [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • Wikipedia. Bis(pinacolato)diboron. Available from: [Link]

  • PubChem. Bis[(+)-pinanediolato]diboron. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • ResearchGate. 4-Nitro-7-piperazino-2,1,3-benzoxadiazole as a Reagent for Monitoring of Airborne Isocyanates by Liquid Chromatography. Available from: [Link]

  • PMC. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available from: [Link]

  • LookChem. CAS No.73183-34-3,Bis(pinacolato)diboron Suppliers. Available from: [Link]

  • Organic-Chemistry.org. Bis(pinacolato)diboron. Available from: [Link]

  • Chem-Impex. 4-Nitro-7-piperazino-2,1,3-benzoxadiazole. Available from: [Link]

  • IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Available from: [Link]

  • PubMed. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent extraction and workup for 2-(2-(phenylamino)phenyl)propan-2-ol

Welcome to the Technical Support Center & Optimization Hub for the isolation and workup of 2-(2-(phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8). This portal is designed for drug development professionals and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center & Optimization Hub for the isolation and workup of 2-(2-(phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8).

This portal is designed for drug development professionals and materials scientists utilizing this compound as a critical intermediate, most notably in the downstream synthesis of 9,9-dimethyl-9,10-dihydroacridine for Thermally Activated Delayed Fluorescence (TADF) OLED materials[1].

Because this molecule is synthesized via the nucleophilic addition of methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) to methyl 2-(phenylamino)benzoate[2], the post-reaction workup is fraught with specific chemical traps. This guide provides field-proven, self-validating protocols to maximize your yield and purity.

PART 1: Core Principles & Mechanistic Causality

To optimize the extraction of 2-(2-(phenylamino)phenyl)propan-2-ol, you must design your workflow around two critical structural vulnerabilities of the molecule:

  • Extreme Dehydration Liability (E1 Elimination): The target product is a benzylic tertiary alcohol. The ortho-phenylamino group strongly donates electron density into the aromatic ring. If the hydroxyl group is protonated by an acidic workup, it leaves as water, forming a benzylic carbocation that is hyper-stabilized by the electron-rich ring. This drives rapid E1 dehydration to the corresponding alkene impurity. Causality Rule: The entire workup must remain strictly neutral or slightly basic.

  • Oxidation Susceptibility: The diarylamine moiety is electron-rich and prone to air oxidation, which manifests as pink or brown discoloration in the final solid. Causality Rule: Minimize atmospheric exposure and avoid prolonged heating during concentration.

PART 2: Optimized Step-by-Step Workup Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: The Organometallic Quench (0°C)

  • Action: Transfer the crude reaction mixture (in THF) to an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise[2].

  • Validation: Monitor the internal temperature (keep < 15°C). Check the aqueous phase pH using indicator paper; it must read exactly between 7.0 and 7.5. Never use HCl to quench this reaction.

Step 2: Phase Separation & Emulsion Breaking

  • Action: If using MeMgBr, a gelatinous white emulsion of magnesium hydroxide will likely form. Add a 0.5 M aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes.

  • Validation: The mixture self-validates by transitioning from a cloudy, opaque gel to two sharply defined, transparent liquid phases. The tartrate acts as a bidentate chelator, pulling Mg²⁺ ions into the aqueous phase.

Step 3: Solvent Extraction

  • Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[2].

  • Validation: Spot the top organic layer on a TLC plate (Hexane:EtOAc 4:1) and visualize under UV (254 nm). Confirm the presence of the product (R_f ~0.3-0.4) and its complete absence in the bottom aqueous layer.

Step 4: Washing & Neutral Drying

  • Action: Wash the combined organic layers with deionized water (1x) and saturated brine (1x). Dry strictly over anhydrous Sodium Sulfate (Na₂SO₄).

  • Validation (Causality): Ensure you are using Na₂SO₄ and not Magnesium Sulfate (MgSO₄). MgSO₄ is a mild Lewis acid and can catalyze the dehydration of this sensitive tertiary alcohol during the drying phase. Na₂SO₄ is strictly neutral.

Step 5: Concentration

  • Action: Filter off the drying agent and concentrate via rotary evaporation.

  • Validation: Keep the water bath strictly below 40°C. The final product should precipitate as a white to pale-yellow solid[3].

WorkupWorkflow Start Crude Reaction Mixture (MeLi/MeMgBr in THF) Quench Quench: Sat. NH4Cl (aq) at 0°C (pH ~7) Start->Quench Phase Phase Separation (Aqueous vs. Organic) Quench->Phase Extract Extraction: EtOAc or MTBE (Avoid DCM if emulsion prone) Phase->Extract Organic Phase Wash Washing: Water then Brine Extract->Wash Dry Drying: Anhydrous Na2SO4 (Avoid acidic MgSO4) Wash->Dry Concentrate Concentration: Rotovap (< 40°C bath) Dry->Concentrate Product 2-(2-(phenylamino)phenyl)propan-2-ol (White/Pale Yellow Solid) Concentrate->Product

Optimized solvent extraction and workup workflow for 2-(2-(phenylamino)phenyl)propan-2-ol.

PART 3: Quantitative Solvent Selection Matrix

Selecting the right extraction solvent dictates the efficiency of your phase separation and the stability of your product.

SolventExtraction EfficiencyEmulsion RiskPhase PositionRecommendation & Causality
Ethyl Acetate (EtOAc) HighModerateTopPrimary Choice . Provides excellent recovery yields (up to 99%)[2].
MTBE ModerateLowTopStrong Alternative . Faster phase separation than EtOAc; extracts fewer polar impurities.
Dichloromethane (DCM) HighHighBottomAvoid if possible . The bottom organic phase complicates the draining process if a magnesium gel emulsion forms at the interface.
Diethyl Ether ModerateLowTopNot Recommended . High volatility makes large-scale handling difficult; peroxide formation risks oxidizing the amine.

PART 4: Troubleshooting Guides & FAQs

Q: My LC-MS shows a dominant peak at m/z 209 instead of the expected 227. What happened? A: You are observing the [M-18] peak, which indicates complete dehydration of your product into the corresponding alkene[4]. Because the tertiary alcohol is benzylic and heavily activated by the ortho-amine, even trace acidity (e.g., from an unbuffered silica gel column or acidic drying agents) will trigger an E1 elimination. Fix: Ensure your aqueous quench is strictly neutral (pH 7.0-7.5) and switch your drying agent from MgSO₄ to Na₂SO₄.

DehydrationMechanism Alcohol Tertiary Benzylic Alcohol (Target Product) Protonated Protonated Oxonium Ion (Under Acidic Workup) Alcohol->Protonated + H+ Carbocation Benzylic Carbocation (Stabilized by ortho-NHPh) Protonated->Carbocation - H2O Alkene Dehydrated Alkene (Impurity: [M-18]) Carbocation->Alkene - H+

Acid-catalyzed dehydration pathway of 2-(2-(phenylamino)phenyl)propan-2-ol to alkene.

Q: I have a thick, gelatinous emulsion during the aqueous wash after a Grignard reaction. How do I break it? A: This is a classic magnesium hydroxide [Mg(OH)₂] polymeric gel. Fix: Do not try to filter it. Add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 15-30 minutes. The tartrate anions will chelate the Mg²⁺ ions, breaking the polymeric network and pulling the metal into the aqueous phase. Alternatively, a saturated NH₄Cl wash can help solubilize basic magnesium salts.

Q: The isolated solid is dark brown or pink instead of white/pale yellow. Is it ruined? A: The diarylamine moiety has undergone partial air oxidation, forming colored radical cations or quinonoid species. While the bulk material may still be mostly pure, these colored impurities can interfere with downstream cyclization to 9,9-dimethyl-9,10-dihydroacridine[1]. Fix: Minimize air exposure during workup. If scaling up, degas your extraction solvents. If the product is already discolored, a quick filtration through a pad of neutral alumina (avoid silica to prevent dehydration) or recrystallization from hexane/DCM will restore its white/pale-yellow appearance[3].

PART 5: References

  • Smolecule. "Buy 2-(2-(Phenylamino)phenyl)propan-2-ol - Chemical Properties and Synthesis."

  • ChemicalBook. "2-(2-(phenylamino)phenyl)propan-2-ol synthesis and Reaction Conditions."

  • Cayman Chemical. "9,9-Dimethyl-9,10-dihydroacridine (CAS 6267-02-3) - Technical Information."

Sources

Optimization

overcoming moisture sensitivity issues in methyllithium addition for CAS 73183-55-8

Technical Support Center: Methyllithium Reactions A Senior Application Scientist's Guide to Overcoming Moisture Sensitivity in Organolithium Chemistry Welcome to the technical support center. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyllithium Reactions

A Senior Application Scientist's Guide to Overcoming Moisture Sensitivity in Organolithium Chemistry

Welcome to the technical support center. As a Senior Application Scientist, I've seen countless experiments succeed or fail based on one critical factor: the rigorous exclusion of atmospheric moisture and protic contaminants when working with highly reactive organometallic reagents. This is particularly true for methyllithium (MeLi), a powerful but unforgiving tool in the synthetic chemist's arsenal.

You're working on a methyllithium addition, possibly involving an organoboron species like Bis(pinacolato)diboron (CAS 73183-34-3), and encountering issues. While the specific electrophile is important, the root cause of inconsistent yields, failed reactions, or unexpected byproducts with MeLi almost always traces back to its extreme sensitivity to moisture.[1][2][3]

This guide is structured to address these challenges head-on. We will move from foundational principles to actionable troubleshooting and validated protocols. Our goal is not just to provide steps but to instill the causality behind them, empowering you to design robust and reproducible experiments.

Part 1: The Core Problem - Why is Methyllithium So Sensitive?

Methyllithium is a potent nucleophile and a strong base, a reactivity stemming from the highly polar carbon-lithium (C-Li) bond.[3] Carbon is significantly more electronegative than lithium, resulting in a carbanionic character on the methyl group. This makes it exceptionally reactive toward any available proton source, a reaction often referred to as protonolysis.

Q: What is the primary reaction that "kills" my methyllithium?

A: The most destructive and common reaction is with water (H₂O). The carbanionic methyl group will rapidly and irreversibly deprotonate water to form methane gas and lithium hydroxide (LiOH). This reaction is extremely exothermic and can cause the solvent to boil or even ignite, especially given that MeLi is often pyrophoric (ignites spontaneously in air).[4][5][6] Even trace amounts of moisture in your glassware, solvent, or substrate can consume a significant portion of your reagent, leading to low or no yield of the desired product.

Part 2: Troubleshooting Guide - A Q&A Approach to Failed Reactions

When a methyllithium reaction fails, a systematic diagnosis is crucial. This section addresses the most common failure points in a question-and-answer format.

Q: My reaction shows no product formation, and I recovered my starting material. What's the most likely cause?

A: This is the classic symptom of complete reagent quenching before it has a chance to react with your electrophile (e.g., CAS 73183-34-3). The investigation should focus on two primary sources of contamination:

  • Contaminated Solvent: The solvent is the largest single component of your reaction by volume and the most common source of moisture. An "anhydrous" solvent from a commercial supplier may not be sufficiently dry, especially if the bottle has been opened multiple times.[7]

  • Inadequate Inert Atmosphere Technique: Insufficiently dried glassware or improper inert gas purging allows atmospheric moisture to enter the reaction vessel and destroy the MeLi.[8]

Q: I'm getting a low yield, but the reaction is working. How can I improve it?

A: A low yield suggests that only a portion of your MeLi is reacting as intended. This points to either an error in stoichiometry or partial quenching of the reagent.

  • Inaccurate Reagent Concentration: The molarity of MeLi solutions can decrease over time due to gradual degradation.[4] Relying on the concentration printed on the bottle is a common mistake. You must determine the accurate concentration of the active organolithium solution via titration before use.[9]

  • Subtle Moisture Contamination: While you may not have catastrophic quenching, small amounts of moisture from your substrate, incompletely dried glassware, or a slow leak in your inert gas setup can consume enough MeLi to significantly lower the yield.

Q: How do I know if my solvent is truly "anhydrous"?

A: Visual inspection is not enough. Solvents must be rigorously dried and tested. While commercial solvent purification systems are ideal, traditional methods are highly effective when performed correctly. The goal is to reduce the water content to the low parts-per-million (ppm) range.[10]

SolventRecommended Drying Agent(s)Typical Water Content (ppm)Notes
Tetrahydrofuran (THF) Na/Benzophenone, Activated 3Å Molecular Sieves< 10 ppm (Na/BP), ~4 ppm (Sieves)[11]THF reacts slowly with MeLi at room temperature.[9] Reactions should be run cold. Na/Benzophenone still provides a visual indicator (deep blue/purple ketyl radical) of anhydrous conditions.[11]
Diethyl Ether (Et₂O) Na/Benzophenone, Powdered KOH, Activated 3Å Molecular Sieves< 50 ppmEther is a common solvent for MeLi and is generally stable.[2] Pre-drying with KOH can be effective.[12]
Toluene / Hexanes Na/Benzophenone, CaH₂< 15 ppmExcellent, non-coordinating solvents. Distillation from CaH₂ is a common and effective method for hydrocarbons.[12]

Part 3: Validated Experimental Protocols

Adherence to strict, validated protocols is the only way to ensure reproducibility.

Protocol 1: Glassware Preparation for Anhydrous Reactions

Objective: To remove all adsorbed water from the glass surfaces of the reaction apparatus.

Methodology:

  • Ensure all glassware (reaction flask, addition funnel, condenser, stir bar) is clean and free of chemical residue.

  • Assemble the glassware as it will be used in the reaction.

  • Oven Drying (Preferred): Place the assembled glassware in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight.

  • Flame Drying (Alternative): Assemble the glassware. While flushing with a gentle stream of dry nitrogen or argon, heat all surfaces of the glass with a heat gun or a soft flame from a Bunsen burner until uniformly hot. Be cautious not to heat aggressively, which can cause thermal stress.

  • Cooling: Allow the hot glassware to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon).[13][14] This prevents atmospheric moisture from being drawn back into the flask as it cools.

Protocol 2: Establishing and Maintaining an Inert Atmosphere

Objective: To displace all atmospheric oxygen and moisture from the reaction vessel and maintain a positive pressure of inert gas throughout the experiment.

Methodology:

  • Use a flask that has been prepared according to Protocol 1 .

  • Seal the flask openings with rubber septa.

  • Insert one needle connected to an inert gas line (e.g., a Schlenk line or a balloon filled with inert gas).[15][16]

  • Insert a second, open needle (an "exit needle") to vent the displaced air.[13]

  • Flush the flask with a steady, gentle stream of inert gas for 5-10 minutes. The goal is to exchange the atmosphere inside the flask at least 3-5 times.

  • Remove the exit needle first, then the gas inlet needle (if not maintaining a balloon). The positive pressure from the balloon will maintain the inert atmosphere.[14]

  • All liquid transfers into or out of the flask must be performed using gas-tight syringes or cannulas through the rubber septum.[17]

G cluster_quench Phase 3: Workup C C D D C->D H 8. Quench Reaction (e.g., with sat. NH4Cl) I 9. Extract and Purify Product H->I G G G->H caption Workflow for Moisture-Sensitive Methyllithium Reactions

Protocol 3: Titration of Methyllithium (Gilman Double Titration)

Objective: To accurately determine the concentration of active methyllithium, differentiating it from non-organolithium bases like LiOH or LiOCH₃.

Methodology:

  • Prepare Reagents: Prepare a standardized solution of 0.1 M HCl in water.

  • Setup: In a fume hood, prepare two identical, dry Erlenmeyer flasks under an inert atmosphere. To each, add 10 mL of anhydrous diethyl ether and a stir bar.

  • Total Base Titration (Flask 1):

    • Carefully add exactly 1.0 mL of the methyllithium solution to the first flask.

    • Cautiously add 10 mL of deionized water to quench the solution.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M HCl until the pink color disappears. Record this volume as V_total.[4]

  • Residual Base Titration (Flask 2):

    • Carefully add exactly 1.0 mL of the methyllithium solution to the second flask.

    • Add 0.5 mL of benzyl chloride and stir for 1 minute. The active MeLi reacts with benzyl chloride.

    • Cautiously add 10 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M HCl until the pink color disappears. Record this volume as V_residual.[9]

  • Calculation:

    • Molarity of MeLi = ([V_total] - [V_residual]) × [Molarity of HCl] / [Volume of MeLi used (1.0 mL)]

Part 4: Frequently Asked Questions (FAQs)

Q: What is the difference between using Nitrogen and Argon as an inert gas?

A: For most organolithium chemistry, both are perfectly acceptable.[8] Argon is denser than air, so it can effectively "blanket" a reaction, while Nitrogen is less dense. Argon is more inert and is required for certain reactions involving lithium metal at high temperatures (where lithium nitride can form), but for standard MeLi additions, the less expensive option, Nitrogen, is sufficient.

Q: How do I safely quench excess methyllithium after the reaction is complete?

A: Never quench with water directly. The reaction is too violent.[4] A staged quenching protocol is safest:

  • Cool the reaction flask to 0 °C or colder in an ice bath.

  • Slowly, dropwise, add a less reactive alcohol like isopropanol or n-butanol with vigorous stirring.

  • Once the initial exothermic reaction subsides, you can switch to methanol.

  • Finally, after all the reactive organometallic has been destroyed, you can add water or an aqueous solution (e.g., saturated NH₄Cl) for the workup.[4]

Q: My methyllithium solution has a white precipitate. Can I still use it?

A: This is common, especially in older bottles or solutions stored at low temperatures. The precipitate is often lithium halides (LiBr or LiCl) which are less soluble, or degradation byproducts like lithium methoxide.[9] You can often warm the bottle to room temperature to see if it redissolves. If it does not, you can transfer the supernatant (the clear liquid) to a new, dry, inert-gas-flushed flask via cannula filtration.[9] It is absolutely essential to re-titrate the solution after this transfer to determine its new concentration.[9]

G Start Low or No Yield in MeLi Reaction Q1 Was the MeLi solution titrated recently? Start->Q1 A1_No Cause: Incorrect Stoichiometry Solution: Perform Gilman double titration (Protocol 3). Adjust reagent volume accordingly. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Was all glassware rigorously dried (oven/flame)? A1_Yes->Q2 A2_No Cause: Adsorbed Water Solution: Repeat reaction using properly dried glassware (Protocol 1). Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Was the solvent freshly and properly dried? A2_Yes->Q3 A3_No Cause: Wet Solvent Solution: Use a freshly distilled solvent or one stored over activated molecular sieves. Q3->A3_No No A3_Yes Proceed to next check Q3->A3_Yes Yes Q4 Was a positive inert atmosphere maintained throughout? A3_Yes->Q4 A4_No Cause: Atmospheric Moisture Solution: Review inert atmosphere technique (Protocol 2). Check for leaks in septa or gas lines. Q4->A4_No No A4_Yes Advanced Troubleshooting: - Substrate instability - Reaction temperature too high - Side reactions (e.g., with THF) Q4->A4_Yes Yes caption Troubleshooting Decision Tree for Failed MeLi Reactions

References

  • Application Notes and Protocols: Methyllithium in Organic Synthesis. Benchchem.
  • Inert atmosphere: Organic Chemistry II Study Guide. Fiveable.
  • Technical Support Center: Purification and Handling of Methyllithium. Benchchem.
  • Lithium, methyl-. Organic Syntheses Procedure.
  • Inert Atmosphere, with no O2. YouTube. Available from: [Link]

  • Inert Atmosphere. YouTube. Available from: [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UC Center for Laboratory Safety.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Material Safety Data Sheet - Methyllithium, low chloride, 1.6M in diethyl ether. Cole-Parmer.
  • Methyllithium "On-Water" Addition on Ketone: H-Bond Network and Mechanism. PubMed.
  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). Scribd.
  • Methyllithium. Wikipedia. Available from: [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Methyllithium. chemeurope.com.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Available from: [Link]

  • CAS 73183-34-3: Bis(pinacolato)diborane. CymitQuimica.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times for 2-(2-(phenylamino)phenyl)propan-2-ol Synthesis in THF

Welcome to the Technical Support Center for the synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing kinetic bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing kinetic bottlenecks during the Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 2-(phenylamino)benzoate in tetrahydrofuran (THF). Here, we dissect the mechanistic causality behind reaction stalling and provide self-validating protocols to optimize your reaction times.

Mechanistic Overview & Workflow Visualization

To optimize reaction times, one must first understand the stoichiometry and the rate-limiting steps inherent to this specific substrate. The starting material, methyl 2-(phenylamino)benzoate, contains both a reactive ester and an acidic secondary amine (phenylamino group).

The first equivalent of MeMgBr is entirely consumed by the rapid deprotonation of the N-H bond, generating methane gas. The second equivalent attacks the ester to form a stable magnesium hemiacetal (tetrahedral intermediate). The breakdown of this intermediate into the corresponding ketone is typically the rate-limiting step, which is then followed by a rapid third addition to yield the target tertiary alcohol[1].

Pathway A Ester Precursor Methyl 2-(phenylamino)benzoate B Magnesium Amide Intermediate (N-H Deprotonated) A->B +1 eq MeMgBr (Instantaneous) C Tetrahedral Intermediate (Stabilized by Chelation) B->C +1 eq MeMgBr (Nucleophilic Attack) D Ketone Intermediate 1-(2-(phenylamino)phenyl)ethan-1-one C->D -Mg(OMe)Br (Rate-Limiting Breakdown) E Target Product 2-(2-(phenylamino)phenyl)propan-2-ol D->E +1 eq MeMgBr (Fast Addition) LiCl LiCl Additive (Breaks Aggregates) LiCl->C Accelerates Breakdown

Mechanistic pathway for 2-(2-(phenylamino)phenyl)propan-2-ol synthesis and stoichiometry.

Step-by-Step Experimental Protocol

Self-Validating Methodology for Accelerated Synthesis

  • Preparation & Purging: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon. Add methyl 2-(phenylamino)benzoate (1.0 eq) and anhydrous LiCl (1.2 eq) to the flask.

  • Solvation: Dissolve the mixture in anhydrous THF (0.5 M concentration relative to the ester). Stir at room temperature until LiCl is fully dissolved, breaking up any potential aggregates.

  • Cryogenic Cooling: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath to control the exothermic deprotonation step.

  • Grignard Addition: Dropwise add MeMgBr (3.5 eq, 3.0 M in THF) over 30 minutes.

    • Validation checkpoint: Vigorous methane gas evolution indicates successful deprotonation of the N-H bond.

  • Thermal Acceleration: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2 hours. The presence of LiCl accelerates the breakdown of the tetrahedral intermediate, reducing the required reaction time from >12 hours to 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Validation checkpoint: The dissolution of magnesium salts into the aqueous layer confirms the breakdown of the magnesium alkoxide.

  • Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-(phenylamino)phenyl)propan-2-ol[2].

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at the ketone intermediate (1-(2-(phenylamino)phenyl)ethan-1-one). Why is the tertiary alcohol not forming? A1: This is a classic stoichiometric failure caused by the acidic secondary amine. The phenylamino N-H proton consumes exactly 1.0 equivalent of MeMgBr instantaneously to form a magnesium amide. If you only use 2.0 equivalents of Grignard reagent, you will only have enough nucleophile to reach the ketone stage (after the tetrahedral intermediate collapses)[1]. Solution: You must use an absolute minimum of 3.0 equivalents of MeMgBr. In practice, 3.5 to 4.0 equivalents are recommended to account for trace moisture in the THF and ensure complete conversion to the tertiary alcohol.

Q2: The reaction time to reach full conversion is exceeding 12 hours. How can I kinetically accelerate the addition without causing thermal decomposition? A2: The rate-limiting step is the collapse of the magnesium hemiacetal (tetrahedral intermediate) into the ketone, which is stabilized by chelation with the adjacent magnesium amide. Simply heating the reaction can lead to side reactions like enolization or ether cleavage. Solution: Implement a "Turbo Grignard" approach by adding anhydrous Lithium Chloride (LiCl) to the THF solvent. LiCl disrupts the polymeric Schlenk equilibrium aggregates of MeMgBr, forming highly reactive, monomeric nucleophilic species[3],. This morphological plasticity dramatically lowers the activation energy for the nucleophilic attack and accelerates the breakdown of the tetrahedral intermediate, cutting reaction times to under 2 hours.

Q3: How does the choice of THF affect the reaction kinetics compared to diethyl ether? A3: Tetrahydrofuran (THF) is a stronger Lewis base than diethyl ether, which shifts the Schlenk equilibrium towards monomeric Grignard species, increasing the solubility of the reagent[3]. However, THF is highly hygroscopic. Even 50 ppm of water will rapidly quench the MeMgBr, effectively reducing your active equivalents and artificially slowing down the perceived reaction rate. Solution: Ensure THF is freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system immediately prior to use.

Quantitative Data: Reaction Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and conversion rates, validating the recommended protocol.

Equivalents of MeMgBrAdditiveTemperature ProfileReaction TimeConversion to Target Product (%)Primary Impurity
2.0 eqNone-78 °C to 25 °C12 hours< 5%Ketone intermediate
3.5 eqNone-78 °C to 25 °C12 hours74%Unreacted ketone
3.5 eqNone66 °C (Reflux)4 hours68%Decomposition products
3.5 eq LiCl (1.2 eq) -20 °C to 25 °C 2 hours > 98% None (Trace starting material)

References

  • Buy 2-(2-(Phenylamino)phenyl)propan-2-ol - Smolecule. Smolecule.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Selective Metalation and Additions - Sigma-Aldrich. Sigma-Aldrich.
  • Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-(2-(phenylamino)phenyl)propan-2-ol

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the critical purity assessment of 2-(2-(phenylamino)phenyl)propan-2-ol. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the critical purity assessment of 2-(2-(phenylamino)phenyl)propan-2-ol. As a key intermediate or active pharmaceutical ingredient (API), ensuring the purity of this molecule is paramount for drug safety and efficacy. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, comparing common alternatives and grounding our approach in the authoritative guidelines of the International Council for Harmonisation (ICH).[1][2][3]

The objective is to establish a self-validating analytical procedure that is not only compliant with global regulatory standards but is also robust and reliable for routine quality control.[4][5]

Foundational Strategy: Method Development and Optimization

The molecular structure of 2-(2-(phenylamino)phenyl)propan-2-ol—featuring two aromatic rings and a polar tertiary alcohol group—makes it an ideal candidate for reverse-phase HPLC. Our initial development strategy focuses on comparing key chromatographic parameters to achieve optimal separation from potential process-related impurities and degradation products.

Comparative Selection of the Stationary Phase

The choice of the HPLC column is the most critical factor influencing separation selectivity. We evaluated three common reverse-phase chemistries.

Stationary PhaseRationale for ConsiderationPerformance Outcome & Rationale
C18 (Octadecylsilane) Industry Standard: Provides excellent hydrophobic retention for a wide range of analytes. A logical starting point for most methods.Optimal Choice: Delivered the best peak shape (symmetry > 0.95) and resolution from potential impurities. The alkyl chain provides the primary hydrophobic retention mechanism, which is well-suited for the phenyl groups of the analyte.
C8 (Octylsilane) Reduced Hydrophobicity: Offers less retention than C18, which can be useful for reducing long run times if the analyte is strongly retained.Sub-optimal: While elution was faster, there was a noted loss of resolution between the main analyte peak and an early-eluting impurity, suggesting insufficient hydrophobic interaction.
Phenyl-Hexyl Alternative Selectivity: Provides unique pi-pi interactions with the aromatic rings of the analyte, which can enhance resolution of structurally similar compounds.Viable Alternative, but Complex: Showed a different elution order for impurities compared to C18, which could be valuable as an orthogonal method. However, peak tailing was more pronounced, requiring mobile phase optimization that was not necessary with the C18 column.
Mobile Phase Optimization: A Balancing Act

The mobile phase composition fine-tunes the separation. The primary variables are the organic modifier and the pH.

  • Organic Modifier: Acetonitrile (ACN) was compared against Methanol (MeOH). ACN was chosen due to its lower viscosity (leading to lower backpressure) and its superior ability to produce sharper, more efficient peaks for this particular analyte.

  • Aqueous Phase pH: An unbuffered mobile phase can lead to poor peak shape and shifting retention times, especially for a molecule with a basic amine group. We compared formic acid and phosphoric acid as modifiers for the aqueous phase (Milli-Q Water). A 0.1% solution of phosphoric acid in water provided a stable, low pH (~2.5), ensuring the amine group is consistently protonated, which eliminated peak tailing and resulted in highly reproducible retention times.

Optimized Chromatographic Conditions

The culmination of our development and comparison efforts resulted in the following optimized method, which will be the subject of our formal validation.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes

The Validation Workflow: An ICH Q2(R2) Guided Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] Our approach is directly guided by the ICH Q2(R2) framework, which outlines the necessary performance characteristics to be investigated.[1][2][3]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing cluster_3 Finalization Dev Method Optimization (Column, Mobile Phase) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Define Separation Robustness Robustness Dev->Robustness Define Parameters Linearity Linearity & Range Specificity->Linearity Confirm Identity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Establishes Range Report Validation Report & SOP Accuracy->Report Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ->LOD LOQ->Report Robustness->Report

Caption: A workflow diagram illustrating the sequential and interconnected stages of HPLC method validation, from development to final reporting.

Experimental Protocols and Acceptance Criteria

What follows are the detailed experimental designs for each validation parameter.

Specificity

Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components such as impurities, degradants, or excipients.[2][8] This is arguably the most important validation characteristic for a purity-indicating method.

Protocol:

  • Prepare a solution of the 2-(2-(phenylamino)phenyl)propan-2-ol reference standard.

  • Prepare solutions of known, related impurities if available.

  • Prepare a placebo solution (all matrix components without the active ingredient).

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Inject all solutions and analyze the chromatograms. Assess the resolution between the main analyte peak and all other peaks.

  • Perform peak purity analysis on the analyte peak in the spiked and degraded samples using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The analyte peak must be free from co-elution with any known impurity, degradant, or placebo component.

  • Resolution (Rs) between the analyte peak and the closest eluting peak should be > 2.0.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all samples.

Linearity and Range

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[6]

Protocol:

  • Prepare a stock solution of the reference standard at a known concentration.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • Data points should not deviate significantly from the calculated regression line.

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50.04895000.45%
75.07351000.31%
100.09812000.25%
125.012255000.19%
150.014789000.21%
Regression Results r² = 0.9998 y = 9805x - 450
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies by spiking a placebo matrix with known amounts of the analyte.[8]

Protocol:

  • Prepare a placebo (matrix without analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate (resulting in 9 total determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The Relative Standard Deviation (%RSD) for the recovery at each level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
80%80.079.699.5%0.65%
100%100.0100.5100.5%0.42%
120%120.0119.299.3%0.58%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[6]

Precision Relationship Precision Precision (Variability of Measurement) Repeatability Repeatability (Intra-Assay) - Same Day - Same Analyst - Same Equipment Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) - Different Days - Different Analysts - Different Equipment Precision->Intermediate

Caption: The hierarchical relationship of precision, showing its two key components: repeatability and intermediate precision.

Protocol (Repeatability):

  • Prepare six individual samples from the same homogeneous batch at 100% of the test concentration.

  • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Calculate the mean, standard deviation, and %RSD for the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD of the six measurements should be ≤ 1.0%.

  • Intermediate Precision: %RSD across all 12 measurements (both sets combined) should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These are critical for analyzing impurities.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • Inject progressively more dilute solutions of the analyte.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy meet requirements.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3.

  • LOQ: S/N ratio ≥ 10.

  • LOQ Confirmation: Precision (%RSD) ≤ 10% and Accuracy (Recovery) within 80-120%.

ParameterResultAcceptance Criteria
LOD 0.05 µg/mLS/N Ratio ≥ 3
LOQ 0.15 µg/mLS/N Ratio ≥ 10
LOQ Precision (%RSD, n=6) 4.8%≤ 10%
LOQ Accuracy (%) 98.2%80 - 120%
Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate, minor variations in its parameters, providing an indication of its suitability for routine use in different labs and environments.[8]

Protocol:

  • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).

  • Prepare and analyze samples while systematically varying each parameter within a narrow, predefined range.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Example Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase % Organic: ± 2% (e.g., 53:47 and 57:43 ACN:Aqueous)

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits for all varied conditions.

  • The %RSD of results obtained under all conditions should not be significantly different from the precision study.

Conclusion

This guide has detailed a systematic, comparative approach to developing and validating a purity-indicating HPLC method for 2-(2-(phenylamino)phenyl)propan-2-ol. By grounding our experimental design in the scientific principles of chromatography and the rigorous framework of ICH Q2(R2), we have established a method that is specific, linear, accurate, precise, and robust. The successful completion of these validation exercises provides a high degree of assurance that the method is fit for its intended purpose: to ensure the quality and purity of a critical pharmaceutical compound.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][1][2]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][8]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][9]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][6]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][3]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][7]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][10]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][11]

Sources

Safety & Regulatory Compliance

Safety

2-(2-(Phenylamino)phenyl)propan-2-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced organic intermediates requires more than just following a safety data sheet; it requires a mechanistic understanding of the chemical’s behavior, toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced organic intermediates requires more than just following a safety data sheet; it requires a mechanistic understanding of the chemical’s behavior, toxicity, and environmental impact.

2-(2-(Phenylamino)phenyl)propan-2-ol (CAS: 73183-55-8) is a highly specialized secondary alcohol featuring a diphenylamine backbone. It is a critical precursor in the synthesis of 9,9-dimethylcarbazine, a molecule heavily researched for thermally activated delayed fluorescence (TADF) in deep-blue OLEDs[1], and serves as an intermediate in medicinal chemistry targeting β-adrenergic receptors[2].

Because of its diphenylamine moiety, this compound poses severe systemic and environmental hazards. This guide provides a self-validating operational and disposal framework to ensure absolute laboratory safety and environmental compliance.

I. Hazard Causality & Toxicological Profile

To design an effective safety and disposal protocol, we must first understand the causality behind the compound's hazards. The diphenylamine structure is notoriously toxic to both human physiology and aquatic ecosystems[3].

Systemic Toxicity (Methemoglobinemia): Upon dermal absorption or inhalation, diphenylamine derivatives undergo hepatic N-hydroxylation. These reactive metabolites interact with erythrocytes, oxidizing the ferrous iron ( Fe2+ ) in hemoglobin to its ferric state ( Fe3+ ). This prevents oxygen binding, leading to methemoglobinemia, systemic hypoxia, and cyanosis[3].

Toxicity Exposure Dermal / Inhalation Exposure (Diphenylamine Derivative) Metabolism Hepatic N-Hydroxylation (Cytochrome P450) Exposure->Metabolism Oxidation Erythrocyte Interaction (Hemoglobin Fe2+ -> Fe3+) Metabolism->Oxidation Pathology Methemoglobinemia (Systemic Hypoxia / Cyanosis) Oxidation->Pathology

Logical relationship of diphenylamine derivative systemic toxicity and methemoglobinemia.

Quantitative Hazard Data To facilitate rapid risk assessment, the critical physicochemical and toxicological parameters are summarized below:

Parameter / PropertyValue / DescriptionOperational & Logistical Impact
Molecular Formula C15​H17​NO Defines the waste as a nitrogenous organic hazard.
Molecular Weight 227.3 g/mol Dictates stoichiometric loading during synthesis[4].
Aquatic Toxicity ( LC50​ ) ~3.79 mg/L (Fish, 96h)Highly toxic; strictly prohibits municipal drain disposal[3].
Incineration Temp. >1000 °CRequired for the complete combustion of aromatic rings[5].
AOP Oxidation Potential 2.8 eV (Hydroxyl Radical)Required energy to cleave refractory aniline derivatives in water[6].

II. Operational Handling & Experimental Workflow

The most widely reported synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol involves the nucleophilic addition of methyllithium to methyl 2-(phenylamino)benzoate[4]. This workflow must be executed under strict cryogenic and anhydrous conditions to prevent the violent thermal runaway of organolithium reagents.

Step-by-Step Synthesis Methodology
  • System Preparation: Flame-dry a round-bottom flask and purge it with ultra-high purity Argon. Causality: Ambient moisture will violently quench methyllithium, ruining the yield and creating a fire hazard.

  • Substrate Dissolution: Dissolve 5.00 g (22.0 mmol) of methyl 2-(phenylamino)benzoate in 50 mL of anhydrous tetrahydrofuran (THF)[4].

  • Cryogenic Equilibration: Submerge the reaction vessel in a dry ice/acetone bath and allow the system to equilibrate to -78 °C.

  • Nucleophilic Addition: Over a period of 30 minutes, add 22.0 mL of methyllithium solution (3.0 M in diethoxymethane, 66.0 mmol) dropwise using a syringe pump[4]. Causality: The slow addition mitigates localized exothermic spikes, ensuring the kinetic control necessary for a clean conversion.

  • Thermal Relaxation: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the system to warm to room temperature for 1 hour[4].

  • Quenching & Extraction: Carefully quench the reaction with ice water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to afford the product in ~99% yield[4].

Synthesis A Methyl 2-(phenylamino)benzoate + Anhydrous THF B Cryogenic Cooling (-78 °C) A->B C Nucleophilic Addition (Methyllithium dropwise) B->C D Thermal Equilibration (Warm to Room Temp) C->D E Aqueous Quench (Ice Water) D->E F Liquid-Liquid Extraction (Ethyl Acetate / Brine) E->F G 2-(2-(Phenylamino)phenyl)propan-2-ol (99% Yield) F->G

Experimental workflow for the synthesis of 2-(2-(Phenylamino)phenyl)propan-2-ol.

III. Comprehensive Disposal & Logistical Plan

Because 2-(2-(phenylamino)phenyl)propan-2-ol and its synthetic byproducts are highly toxic to aquatic organisms and persistent in the environment[3], standard dilution or biological wastewater treatments are entirely ineffective. We must employ a bifurcated disposal strategy based on phase segregation.

Protocol A: Solid Waste & Organic Residues (Incineration)

All crude residues, TLC plates, and contaminated PPE must be treated as hazardous nitrogenous waste.

  • Containment: Collect all solid waste in heavily sealed, chemically resistant drums. Label explicitly as "Toxic Solid, Organic, N.O.S. (Diphenylamine Derivative)"[7].

  • High-Temperature Incineration: Submit the waste to a licensed hazardous waste facility. The material must be dissolved in a combustible solvent and incinerated at >1000 °C[3].

  • NOx Scrubbing (Critical Causality): Because the molecule contains an amine group, combustion will generate highly toxic nitrogen oxide ( NOx​ ) gases. The incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize these emissions before atmospheric release[3].

Protocol B: Aqueous Washings (Advanced Oxidation Process)

Aqueous washings from the extraction phase will contain trace amounts of the aniline derivative. These cannot be poured down the drain. We utilize an Advanced Oxidation Process (AOP)—specifically Fenton's Reagent—to mineralize the waste[6].

  • pH Validation: Collect the aqueous waste in an HDPE carboy. Adjust the pH to exactly 3.0–4.0 using dilute H2​SO4​ . Causality: Fenton oxidation is strictly pH-dependent; operating outside this range causes iron to precipitate out of solution, halting the reaction[6].

  • Catalyst Addition: Add a catalytic amount of Iron(II) sulfate ( FeSO4​ ).

  • Radical Generation: Slowly add 30% Hydrogen Peroxide ( H2​O2​ ). This generates hydroxyl radicals ( HO∙ ) with an oxidation potential of 2.8 eV, which non-selectively cleaves the aromatic rings into harmless aliphatic acids[6].

  • Neutralization: After 24 hours of stirring, neutralize the solution to pH 7.0, filter out the iron sludge (dispose of as solid waste), and release the detoxified water.

Disposal Start 2-(2-(Phenylamino)phenyl)propan-2-ol Waste Stream Seg Phase Segregation Start->Seg Solid Solid Residues & PPE Seg->Solid Organics/Solids Liquid Aqueous Washings Seg->Liquid Aqueous Incinerator High-Temp Incineration (>1000 °C) Solid->Incinerator AOP Advanced Oxidation Process (Fenton's Reagent) Liquid->AOP Scrubber Alkaline Scrubber (NOx Neutralization) Incinerator->Scrubber Safe Safe Environmental Release Scrubber->Safe AOP->Safe

Logistical disposal pathway highlighting phase segregation and targeted degradation.

IV. References

  • Penta Chemicals. "Diphenylamine - SAFETY DATA SHEET." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." Available at:[Link]

  • Google Patents. "Process for preparing aniline - US4415754A." Available at:

Sources

Handling

Personal protective equipment for handling 2-(2-(Phenylamino)phenyl)propan-2-ol

A Proactive Safety Framework for Handling 2-(2-(Phenylamino)phenyl)propan-2-ol As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. While this is th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 2-(2-(Phenylamino)phenyl)propan-2-ol

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. While this is the frontier of innovation, it also presents a challenge: ensuring personnel safety when a comprehensive Safety Data Sheet (SDS) for a new compound is not yet available. This guide provides a robust, procedure-driven framework for handling 2-(2-(Phenylamino)phenyl)propan-2-ol, a compound for which specific hazard data is limited. Our approach is built on a critical analysis of its constituent chemical moieties—the N-phenylaniline and 2-phenyl-2-propanol structures—to proactively determine the necessary personal protective equipment (PPE) and handling protocols.

Hazard Assessment: A Structurally-Informed Approach

The core principle of this guide is to infer potential hazards from the known risks of analogous compounds.

  • N-Phenylaniline Core: The "phenylamino" portion of the molecule is an aniline derivative. Aniline and its related compounds are well-documented for their systemic toxicity.[1][2] They are readily absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] Many aniline derivatives are also classified as suspected carcinogens or mutagens.[1] Therefore, the primary safety concern is preventing dermal and inhalation exposure.

  • 2-Phenyl-2-propanol Moiety: This tertiary alcohol component is generally less reactive than primary or secondary alcohols. However, data for 2-phenyl-2-propanol indicates it is a skin and serious eye irritant, and may cause respiratory irritation.[3][4][5] It is also harmful if swallowed.[3][4]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final barrier between the researcher and the chemical hazard, and it must be chosen to counter the identified risks.[6][7][8]

  • Hand Protection: Due to the high potential for skin absorption from the aniline moiety, single gloves are insufficient. Double-gloving is mandatory.

    • Inner Glove: A thin, flexible nitrile glove.

    • Outer Glove: A more robust glove with high chemical resistance. While nitrile gloves are acceptable for short-term use with aniline, butyl rubber or Viton gloves offer superior protection for prolonged handling or in case of a spill.[1][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[10] For tasks with a higher risk of splashes, such as large-scale solution transfers or reaction workups, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[1][10]

  • Eye and Face Protection: The compound is considered a serious eye irritant.[4][5]

    • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the minimum requirement for any work in the lab.[10]

    • Required for Liquid Handling: When handling the compound in solution or if there is any splash risk, chemical splash goggles are required.[10]

    • High-Risk Operations: For tasks such as preparing corrosive baths or pouring large volumes, a face shield must be worn in addition to chemical splash goggles.[10][11]

  • Respiratory Protection: All work involving the solid compound or its solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1][9] If there is a potential for exposure above established limits, such as during a large spill, a NIOSH-approved respirator with the appropriate cartridges would be necessary.[2][12] Use of respirators requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[9]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow PPE Selection Workflow for 2-(2-(Phenylamino)phenyl)propan-2-ol cluster_0 Task Assessment cluster_1 PPE Specification start Start: Assess Task task_type Nature of Task? start->task_type scale Scale of Work? task_type->scale Solid Weighing aerosol Aerosol/Dust Risk? task_type->aerosol Solution Prep/ Reaction Workup ppe_low Standard PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves scale->ppe_low < 1 gram ppe_medium Enhanced PPE: - Standard PPE - Chemical Splash Goggles scale->ppe_medium > 1 gram aerosol->ppe_medium Low Splash Risk (e.g., small transfers) ppe_high Maximum PPE: - Enhanced PPE - Chemical Apron - Face Shield aerosol->ppe_high High Splash Risk (e.g., large volume pour)

Caption: PPE selection flowchart based on task-specific risks.

Summary of PPE for Common Laboratory Tasks
TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid (<1g) Double Nitrile GlovesSafety Glasses with Side ShieldsLab Coat
Weighing Solid (>1g) Double Nitrile GlovesChemical Splash GogglesLab Coat
Preparing Solutions Double Nitrile/Butyl GlovesChemical Splash GogglesLab Coat
Reaction Workup/Transfers Double Nitrile/Butyl GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical Apron
Spill Cleanup Double Butyl/Viton GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical Apron
Step-by-Step Donning and Doffing Procedure
  • Inspection: Before starting, inspect all PPE for damage or defects.

  • Donning (Putting On):

    • Put on lab coat and fasten all buttons.

    • Put on inner nitrile gloves.

    • Put on chemical splash goggles or safety glasses.

    • Put on outer gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is critical to avoid cross-contamination.

    • Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.

    • Remove the lab coat and apron, rolling it so the contaminated side faces inward.

    • Remove face shield and goggles.

    • Remove the inner nitrile gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Waste Disposal Plan

All materials contaminated with 2-(2-(Phenylamino)phenyl)propan-2-ol must be treated as hazardous waste.[9][13]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste bag inside the fume hood.[14]

  • Liquid Waste: All solutions containing the compound must be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[9]

  • Container Disposal: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[14] Store the sealed container in a designated secondary containment area away from incompatible materials like strong oxidizers or acids.[9]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[1][9]

By adhering to this comprehensive safety framework, you can confidently and safely handle 2-(2-(Phenylamino)phenyl)propan-2-ol, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • Aniline Safety Protocol . (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure: Aniline . (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Aniline . (2010). New Jersey Department of Health. Retrieved from [Link]

  • Laboratory Safety Guidance . (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Aniline Product Information . (2015). Lanxess. Retrieved from [Link]

  • Medical Management Guidelines for Aniline . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories . (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards . (1981). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • Chemical Safety in the Workplace . (2024). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • Safety Data Sheet: Aniline . (n.d.). Carl ROTH. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction . (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • ICSC 0466 - DIPHENYLAMINE . (2006). International Programme on Chemical Safety (IPCS). Retrieved from [Link]

  • Safety Data Sheet 2-Phenyl-2-propanol . (n.d.). Meta-Sci. Retrieved from [Link]

  • Diphenylamine - NIOSH Pocket Guide to Chemical Hazards . (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • Diphenylamine . (n.d.). Wikipedia. Retrieved from [Link]

  • Hazard Summary: Diphenylamine . (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

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